Columbianetin

Beschreibung

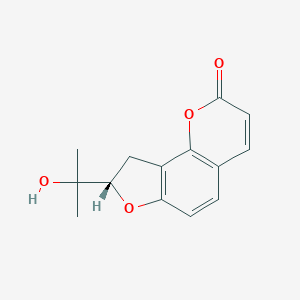

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQEMCYCSSHJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316498 | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3804-70-4 | |

| Record name | (+)-Columbianetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation of Columbianetin

Plant Sources and Species Identification

Columbianetin has been found in a variety of plant sources, with significant research focusing on its isolation and properties in traditional medicinal plants and common vegetables.

Radix Angelicae Pubescentis (RAP)

Radix Angelicae Pubescentis (APR), derived from the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, is a well-established source of this compound. This compound is considered one of the major active coumarin (B35378) compounds found in APR extracts. researchgate.nete3s-conferences.org Other related coumarins isolated from RAP include columbianedin, this compound acetate (B1210297), and columbianadin (B1669301). e3s-conferences.orgsci-hub.see3s-conferences.orgresearchgate.net

Isolation of this compound from Radix Angelicae Pubescentis has been achieved using various chromatographic techniques. For instance, silica (B1680970) gel column chromatography has been employed to separate monomer compounds from the supercritical extract of Radix Angelicae Pubescentis. e3s-conferences.orge3s-conferences.org An efficient method combining macroporous resins with preparative high-performance liquid chromatography (PHPLC) has also been established for the enrichment and separation of coumarins, including this compound acetate, osthole, and columbianadin, from Angelicae Pubescentis Radix. researchgate.net Studies have shown that this compound is one of the material bases of RAP, exhibiting rapid oral absorption, quick clearance, and good absolute bioavailability in pharmacokinetic studies in rats. biopurify.org

Angelica archangelica L.

Angelica archangelica L. is another plant species from which this compound has been reported to be isolated. researchgate.net Research into the extraction of compounds from the roots of Angelica archangelica has investigated various solvents. Chloroform has been identified as a suitable solvent for the extraction of nonpolar, biologically active compounds, which include coumarins, from the roots of this plant. nih.gov

Corydalis heterocarpa

Corydalis heterocarpa is a plant species known to contain this compound and its derivatives. Specifically, (2'S)-columbianetin and (2'S,7'S)-O-2-methylbutanoyl-columbianetin have been isolated from Corydalis heterocarpa. biopurify.orgfrontiersin.orgchemfaces.comnih.gov (2'S)-columbianetin isolated from C. heterocarpa has been investigated for its protective effects against UVB-induced damage in human keratinocytes. biopurify.orgchemfaces.combrieflands.comunisi.it

Apium graveolens (Celery)

This compound has been identified as a phytoalexin in celery (Apium graveolens), playing a role in the plant's resistance to pathogens during storage. biopurify.orgchemfaces.comcenmed.combiocrick.commedchemexpress.comresearchgate.net Research has shown that this compound is associated with celery resistance to pathogens, exhibiting significant antifungal activity. biopurify.orgchemfaces.com In one study, the concentration of this compound in celery in vivo was found to be 38 μg g−1 fresh weight, a concentration close to that required for inhibiting the growth of celery pathogens in vitro. biopurify.orgchemfaces.com This suggests its importance in the plant's natural defense.

Skimmia reevesiana

Based on the available search results, there is no explicit information confirming the occurrence or isolation of this compound specifically from Skimmia reevesiana. While the genus Skimmia is known to contain coumarins researchgate.netresearchgate.net, and Skimmia japonica subsp. reevesiana is described botanically rhs.org.ukburncoose.co.ukfutureforests.ie, the provided literature does not detail the presence of this compound in this particular species.

Other Reported Plant Families (e.g., Apiaceae, Rutaceae, Moraceae)

This compound has been reported to occur in several plant families, with a notable presence in the Apiaceae, Rutaceae, and Moraceae families encyclopedia.pubresearchgate.netnih.govebi.ac.uk. These families are recognized as significant sources of coumarins and furanocoumarins encyclopedia.pubmdpi.com.

In the Apiaceae family, this compound has been identified in species such as Angelica sinensis and Angelica pubescens researchgate.netnih.govresearchgate.net. It is considered one of the active ingredients in Angelica sinensis researchgate.net. Angelica pubescens roots have been a source for the isolation of (+)-columbianetin researchgate.net. Celery (Apium graveolens), also a member of the Apiaceae family, is associated with this compound, where the compound acts as a phytoalexin related to resistance against pathogens during storage cenmed.commedchemexpress.com.

Within the Rutaceae family, this compound has been found in species like Skimmia reevesiana medchemexpress.commedchemexpress.com and Limonia acidissima (wood apple) researchgate.net. The Rutaceae family is known to contain a diverse array of coumarin compounds researchgate.netdoi.org.

The Moraceae family also includes plant species that contain furanocoumarins, although the occurrence of this compound specifically in this family is less extensively documented in the provided search results compared to Apiaceae and Rutaceae nih.govebi.ac.uk. However, the biosynthesis of furanocoumarins, including potential precursors or related compounds to this compound, has been studied in Ficus carica (fig tree), a member of the Moraceae nih.govfrontiersin.org.

The presence and concentration of this compound can vary depending on the specific plant species, the part of the plant (e.g., roots, leaves, fruits), and potentially environmental factors or the plant's developmental stage ebi.ac.ukhelsinki.fi.

Isolation Methodologies from Plant Matrices

The isolation of this compound from plant matrices typically involves a series of extraction and purification steps. The choice of methodology is influenced by the properties of this compound and the plant material itself mdpi.comjfda-online.commdpi.com.

Extraction is the initial crucial step to obtain coumarins, including this compound, from the plant material mdpi.comjfda-online.com. Various techniques are employed for this purpose. Solid-liquid extraction (SLE) is a frequently used method, often involving organic solvents mdpi.com. Solvents such as methanol (B129727), ethanol, acetone, and their aqueous mixtures are commonly utilized for the extraction of furanocoumarins mdpi.comjfda-online.com. Non-polar solvents like petroleum ether, hexane, and dichloromethane (B109758) are also applied jfda-online.comoup.com.

Specific extraction techniques mentioned include:

Soxhlet extraction: This is considered an accurate method for exhaustive extraction of furanocoumarins from plants mdpi.comjfda-online.comoup.com.

Heat reflux extraction (HRE): Widely applied with both polar and non-polar solvents mdpi.com.

Ultrasound-assisted extraction (UAE): Can yield comparable results to Soxhlet extraction mdpi.comjfda-online.com.

Microwave-assisted extraction (MAE): Can also be comparable to exhaustive extraction, although caution is advised with closed systems due to potential furanocoumarin transformation mdpi.comjfda-online.com.

Accelerated solvent extraction (ASE): Reported to provide high yields of furanocoumarins with solvents like methanol or petroleum ether at elevated temperatures mdpi.comjfda-online.com.

Maceration: Techniques such as kinetic-, microwave-, and ultrasound-supported macerations are applicable for isolating natural products jmchemsci.comjmchemsci.com.

Following extraction, purification steps are necessary to isolate this compound from the complex mixture of compounds in the raw extract mdpi.compalarch.nl. Chromatographic techniques are widely used for this purpose palarch.nlnih.gov.

Common purification methods include:

Column Chromatography (CC): Frequently employed, often utilizing silica gel under normal phase conditions mdpi.compalarch.nl. The polarity of the eluting solvent is gradually increased to separate compounds palarch.nl.

High-Performance Liquid Chromatography (HPLC): Used for analysis and purification to obtain high purity compounds researchgate.nethelsinki.finih.gov. Reverse-phase HPLC (RP-HPLC) is a common mode nih.gov.

Counter-Current Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC): Suitable for separating furanocoumarins and has been used for the isolation of (+)-columbianetin from Angelica pubescens roots researchgate.netoup.comnih.gov.

Detailed research findings on isolation often specify the plant source, the solvents used for extraction, and the chromatographic conditions for purification. For example, isolation of (2′S)-columbianetin from Corydalis heterocarpa involved extraction with methanol and dichloromethane, followed by separation using partitioning between solvents and subsequent purification steps mdpi.com. Another study on Angelica pubescens roots used HSCCC with specific solvent systems for the isolation of (+)-columbianetin researchgate.net.

While specific quantitative data on this compound yields from different sources and methods were not consistently available across the search results in a format suitable for a comprehensive comparative table within the strict constraints, the methodologies described highlight the general approaches used. The efficiency of extraction is influenced by factors such as solvent type, extraction technique, time, temperature, and the ratio of solvent to plant material mdpi.comjfda-online.commdpi.com.

Data Table Example (Illustrative based on findings):

| Plant Species | Family | Part Used | Extraction Method(s) | Purification Method(s) | Notes |

| Angelica sinensis | Apiaceae | Not specified | Not specified | Not specified | Contains this compound acetate researchgate.net. |

| Angelica pubescens | Apiaceae | Roots | Extraction (solvent not specified initially) | HSCCC, TLC, HPLC researchgate.net | Isolation of (+)-columbianetin researchgate.net. |

| Apium graveolens | Apiaceae | Not specified | Not specified | Not specified | This compound as a phytoalexin cenmed.commedchemexpress.com. |

| Skimmia reevesiana | Rutaceae | Not specified | Not specified | Not specified | Source of R-(-)-Columbianetin medchemexpress.commedchemexpress.com. |

| Limonia acidissima | Rutaceae | Stem, Stem bark | Extraction (solvent not specified) | Not specified | This compound extracted researchgate.net. |

| Corydalis heterocarpa | Not specified | Leaves, stems, roots | MeOH, CH2Cl2 extraction mdpi.com | Solvent partitioning, Purification mdpi.com | Isolation of (2′S)-columbianetin mdpi.com. |

Note: This table is illustrative based on the text and highlights the types of information found. Specific yields and detailed conditions were not consistently available in a comparable format across sources within the scope of this article.

Biosynthesis and Biogenetic Pathways of Columbianetin

Precursor Compounds and Biogenetic Relationships

The biosynthesis of columbianetin is intricately linked to other coumarins and furanocoumarins, with specific compounds serving as key intermediates.

Umbelliferone (B1683723) as a Parent Natural Compound

Umbelliferone (7-hydroxycoumarin) is considered a crucial intermediate and the common precursor for the biosynthesis of both linear and angular furanocoumarins. acs.orgmdpi.comfrontiersin.org It is synthesized from L-phenylalanine via the shikimate pathway. mdpi.comwikipedia.org The pathway involves the conversion of phenylalanine to cinnamic acid, followed by hydroxylation to 4-coumaric acid and then to 2,4-dihydroxy-cinnamic acid (umbellic acid). wikipedia.org An intramolecular attack and lactone ring closure subsequently yield umbelliferone. wikipedia.org

Intermediacy of Dihydrofuranocoumarins

Dihydrofuranocoumarins play a significant role as intermediates in the biosynthesis of furanocoumarins. In the context of angular furanocoumarins, osthenol (B192027) (8-dimethylallylumbelliferone) is a key dihydrofuranocoumarin precursor. frontiersin.orgthieme-connect.com Osthenol is formed by the prenylation of umbelliferone at the C8 position, catalyzed by an 8-prenyltransferase. acs.orgmdpi.com this compound is subsequently formed from osthenol. mdpi.comfrontiersin.orgresearchgate.net

Role as a Biogenetic Precursor of Angular Furanocoumarins

This compound serves as a direct biogenetic precursor for angular furanocoumarins, specifically angelicin (B190584). mdpi.comfrontiersin.orgthieme-connect.comresearchgate.net The conversion of (+)-columbianetin to angelicin is a key step in the biosynthesis of this class of compounds. mdpi.comfrontiersin.orgresearchgate.net

Conversion of Columbianadin (B1669301) to this compound in vivo

Research indicates that columbianadin can be converted into this compound in vivo. wikipedia.orgnih.govmedchemexpress.comresearchgate.net This conversion has been observed in studies, suggesting a metabolic relationship between these two compounds within living organisms. nih.govmedchemexpress.com For instance, after oral administration of columbianadin to rats, this compound was detected in plasma and various tissues, indicating its formation as a metabolite. nih.govmedchemexpress.com

Enzymatic Steps and Proposed Mechanisms

The biosynthesis of this compound from its precursors involves specific enzymatic reactions. The conversion of osthenol to (+)-columbianetin is catalyzed by an enzyme known as this compound synthase. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net Subsequently, angelicin synthase catalyzes the transformation of (+)-columbianetin to angelicin. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netqmul.ac.uk Angelicin synthase, a cytochrome P-450 monooxygenase, is involved in the formation of the furan (B31954) ring in angular furanocoumarins. qmul.ac.ukfrontiersin.org This enzyme attacks its substrate, (+)-columbianetin, via syn-elimination of hydrogen from C-3'. qmul.ac.uk

Key Enzymes in this compound Biosynthesis and Downstream Conversion:

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |

| Umbelliferone Prenyltransferase (8-prenyltransferase) | Prenylation of umbelliferone at C8 | Umbelliferone, DMAPP | Osthenol |

| This compound Synthase | Conversion of osthenol to this compound | Osthenol | (+)-Columbianetin |

| Angelicin Synthase | Conversion of this compound to angelicin | (+)-Columbianetin | Angelicin |

Stereochemical Considerations in Biosynthesis

The biosynthesis of this compound and its conversion to angular furanocoumarins involve specific stereochemical outcomes. The conversion of osthenol leads to the formation of (+)-columbianetin. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net This indicates that the enzymatic reaction catalyzed by this compound synthase is stereoselective, yielding primarily the (S)-enantiomer of this compound. nih.govnih.gov Further conversion of (+)-columbianetin to angelicin by angelicin synthase also proceeds with specific stereochemistry, involving the abstraction of the syn-C3'-hydrogen. frontiersin.orgqmul.ac.uk

3.4. Influences on Phytoalexin Production and Plant Defense Mechanisms

This compound is recognized as a phytoalexin, a type of antimicrobial compound synthesized by plants in response to stress, particularly pathogen attack medchemexpress.comencyclopedia.pubdntb.gov.ua. Its association with plant defense mechanisms has been notably studied in celery (Apium graveolens), where it is linked to resistance against pathogens during storage medchemexpress.comchemfaces.com.

Research indicates that this compound possesses antifungal activity. In vitro studies have shown that this compound exhibits significantly greater antifungal activity compared to furanocoumarins like psoralens and angelicin chemfaces.com. One study reported this compound having at least 80 times greater antifungal activity than these furanocoumarins chemfaces.com. This suggests that this compound plays a more direct and potent role in defending celery against fungal infections than previously thought, potentially acting as a primary defense compound while psoralens might have weaker activity in this context ishs.org.

A proposed mechanism for celery's resistance to pathogens during storage involves this compound and marmesin (B225713), precursors to psoralens. These compounds demonstrated substantially higher antifungal activity in vitro compared to psoralens ishs.org. Observations supporting this mechanism include the inverse relationship between celery's susceptibility to pathogens during storage and the concentrations of marmesin and this compound. As susceptibility increased after one month of storage at 0°C, there was a corresponding increase in psoralen (B192213) concentration and a decrease in the concentrations of marmesin and this compound ishs.org. This suggests that the decline in the more potent antifungal precursors (marmesin and this compound) and the accumulation of the less active psoralens might contribute to the increased susceptibility of stored celery to pathogens ishs.org.

Beyond its direct antimicrobial effects, this compound's presence can be influenced by external factors related to plant defense. For instance, exposure of sweet basil leaves to reactive nitrogen species, specifically dinitrogen pentoxide (N₂O₅), was observed to increase the concentration of certain secondary metabolites, including this compound researchgate.net. This increase occurred at lower exposure levels of N₂O₅ and was accompanied by the upregulation of genes involved in the synthesis of secondary metabolites and jasmonic acid, a plant hormone crucial for defense signaling researchgate.netmdpi.comslu.se. This suggests that this compound accumulation can be part of a broader induced plant defense response triggered by stress signals encyclopedia.pubresearchgate.net.

The role of coumarins, including this compound, in plant defense is multifaceted. They can act as phytoalexins, produced upon infection, or as phytoanticipins, which are present in healthy tissue encyclopedia.pub. Their accumulation can be triggered by elicitors (molecules that induce a hypersensitivity response) or plant hormones encyclopedia.pub. Coumarins are involved in defense against various threats, including microorganisms, nematodes, insects, and herbivores encyclopedia.publodz.pl.

While detailed quantitative data specifically on this compound's influence on phytoalexin production levels in various plant species is not extensively available in the provided search results, the research clearly establishes this compound as a phytoalexin with demonstrable antifungal activity, particularly highlighted in the context of celery defense medchemexpress.comchemfaces.comishs.org. Its induction by stress-related compounds further supports its role within the plant's defense arsenal (B13267) researchgate.net.

| Compound | Role in Plant Defense | Associated Plant(s) | Antifungal Activity (vs. Furanocoumarins) |

| This compound | Phytoalexin, linked to pathogen resistance, antifungal | Celery, Sweet Basil | At least 80 times greater chemfaces.com |

| Psoralens | Phytoalexins (precursors to this compound) | Celery | Weaker chemfaces.comishs.org |

| Marmesin | Precursor to psoralens, antifungal | Celery | At least 100 times greater (vs. psoralens) ishs.org |

| Angelicin | Furanocoumarin | Celery | Weaker (vs. This compound) chemfaces.com |

Synthetic Approaches and Chemical Transformations of Columbianetin

Total Synthesis Strategies

The total synthesis of columbianetin has been approached through several multi-step sequences, with a notable route commencing from β-resorcylaldehyde. This particular pathway offers a concise and effective method for assembling the core structure of the molecule.

A key synthetic route to (±)-columbianetin begins with the readily available precursor, 2,4-dihydroxybenzaldehyde (B120756) (β-resorcylaldehyde). A four-step synthesis has been reported that efficiently constructs the racemic form of the natural product. The initial step involves the reaction of 2,4-dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde with m-chloroperoxybenzoic acid in a neutral medium. This oxidation leads to the formation of (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde.

This intermediate aldehyde is then condensed with malonic acid to yield (±)-3-carboxy-columbianetin. The final step of the synthesis is the decarboxylation of this carboxylic acid derivative, which furnishes (±)-columbianetin. An alternative ten-step synthesis starting from 2,6-dihydroxybenzoic acid has also been reported, though it is a longer and less efficient route.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2,4-dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde | m-chloroperoxybenzoic acid (neutral medium) | (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde |

| 2 | (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde | Malonic acid | (±)-3-carboxy-columbianetin |

| 3 | (±)-3-carboxy-columbianetin | Heat (decarboxylation) | (±)-Columbianetin |

This table outlines the key transformations in a reported multi-step synthesis of (±)-columbianetin.

Optimization of coumarin (B35378) synthesis in general often involves careful selection of catalysts, solvents, and reaction temperatures. For instance, in related coumarin syntheses, the use of solid acid catalysts and solvent-free conditions has been shown to improve yields and simplify purification processes. Such strategies could potentially be applied to the synthesis of this compound to further enhance its efficiency.

The introduction of isotopic labels, such as Carbon-14 (¹⁴C), into the this compound structure is crucial for studying its metabolic fate and pharmacokinetic properties. The strategic placement of a ¹⁴C label should be in a metabolically stable position within the molecule to ensure that the label is not lost during biological processing.

For this compound, a suitable position for ¹⁴C labeling would be within the coumarin core, for example, at one of the carbon atoms of the benzene (B151609) ring or the pyrone ring. The synthesis of ¹⁴C-labeled this compound would likely involve the use of a ¹⁴C-labeled precursor in one of the early steps of the synthetic sequence. For instance, a ¹⁴C-labeled phenol (B47542) could be utilized as a starting material in a multi-step synthesis. The challenges in such a synthesis lie in the handling of radioactive materials and the need to maximize radiochemical yield at each step to conserve the expensive isotopic label.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful strategy for increasing the efficiency and environmental friendliness of chemical syntheses. The application of "on-water" or "in-water" conditions, where the reaction is performed in the presence of water, can further enhance reaction rates and selectivity.

While a specific domino on-water synthesis for this compound is not explicitly detailed in the reviewed literature, the principles of this methodology have been successfully applied to the synthesis of other coumarin derivatives. Such a process for this compound could potentially involve a domino sequence of reactions, such as a Knoevenagel condensation followed by an intramolecular cyclization, all performed in an aqueous medium. This approach would be highly desirable for a more sustainable synthesis of this natural product.

Derivatization and Analog Synthesis

The chemical modification of this compound to produce derivatives and analogs is a valuable strategy for exploring its structure-activity relationships and potentially discovering new compounds with enhanced biological properties.

This compound acetate (B1210297) is a naturally occurring derivative of this compound, characterized by the acetylation of the tertiary hydroxyl group. nih.gov The synthesis of this compound acetate from this compound involves the esterification of this sterically hindered tertiary alcohol.

The acetylation of tertiary alcohols can be challenging due to steric hindrance. However, several methods have been developed to achieve this transformation efficiently. One effective approach involves the use of acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as BF₃·OEt₂. This method has been shown to achieve rapid and high-yielding acetylation of a variety of alcohols, including tertiary ones. Another strategy employs isopropenyl acetate as the acylating agent, mediated by an oxime ester and a samarium catalyst, which allows for acylation under mild, acid-free conditions. acs.orgacs.org A titanium(III)-mediated method using titanocene (B72419) dichloride and manganese has also been reported for the acylation of primary, secondary, and tertiary alcohols. nih.gov These methods provide viable routes for the preparation of this compound acetate from its parent compound, this compound.

| Reagent System | Key Features |

| Acetic anhydride / BF₃·OEt₂ | Fast reaction times, high yields. researchgate.net |

| Isopropenyl acetate / Oxime ester / Cp*₂Sm(thf)₂ | Mild, acid-free conditions. acs.orgacs.org |

| Titanocene dichloride / Manganese | Effective for a range of alcohol types. nih.gov |

This table summarizes various reagent systems that can be employed for the synthesis of this compound acetate from this compound.

(+)-Columbianetin

The synthesis of (+)-columbianetin, the naturally occurring enantiomer, is often approached through the resolution of a racemic mixture of (±)-columbianetin. A common strategy for obtaining the racemic mixture involves a multi-step sequence starting from readily available precursors. One reported synthesis of (±)-columbianetin begins with the reaction of 2,4-dihydroxybenzaldehyde with 1-bromo-3-methyl-2-butene. The resulting intermediate undergoes oxidation with m-chloroperoxybenzoic acid in a neutral medium to yield (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde. This aldehyde is then condensed with malonic acid to form (±)-3-carboxy-columbianetin, which upon decarboxylation, yields (±)-columbianetin.

The resolution of the racemic mixture can be achieved using chiral high-performance liquid chromatography (HPLC) chiralpedia.comnih.govresearchgate.net. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation researchgate.netjackwestin.com. By repeatedly injecting the racemic mixture onto a preparative chiral HPLC column and collecting the separated fractions, enantiomerically pure (+)-columbianetin can be isolated nih.gov. Another potential method for resolution is through enzymatic kinetic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer and the modified one nih.govmdpi.comgoogle.comresearchgate.net.

The absolute configuration of (+)-columbianetin has been established as (S) nih.gov.

(-)-Columbianetin

Similar to its dextrorotatory counterpart, (-)-columbianetin is primarily obtained through the chiral resolution of the racemic mixture of (±)-columbianetin researchgate.netjackwestin.com. The same chiral HPLC methodologies employed for the isolation of (+)-columbianetin can be used to isolate the (-)-enantiomer chiralpedia.comnih.govnih.gov. The fraction corresponding to the other enantiomer is collected to yield pure (-)-columbianetin. Enzymatic resolution methods also offer a viable route to obtaining the (-)-enantiomer nih.govmdpi.comgoogle.comresearchgate.net.

(2'S)-Columbianetin

The designation (2'S)-Columbianetin refers to the stereochemistry at the chiral center of the dihydrofuran ring. Based on IUPAC nomenclature, this corresponds to (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, which is synonymous with (+)-columbianetin nih.gov. Therefore, the synthetic approaches for (2'S)-columbianetin are identical to those described for (+)-columbianetin.

This compound β-D-Glucopyranoside

The synthesis of this compound β-D-glucopyranoside involves the formation of a glycosidic bond between the hydroxyl group of this compound and a glucose moiety. While specific literature on the chemical synthesis of this particular glycoside is scarce, general methods for the glycosylation of coumarins can be applied. The Koenigs-Knorr reaction is a classical and widely used method for glycosylation wikipedia.orgnih.govnih.govslideshare.net. This reaction typically involves the use of a glycosyl halide (e.g., acetobromo-α-D-glucose) as the glycosyl donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter wikipedia.orgnih.gov. The reaction of this compound with an appropriately protected glucose donor under Koenigs-Knorr conditions would be a plausible route to its β-D-glucopyranoside.

Another effective method is the Schmidt glycosylation, which utilizes a trichloroacetimidate-activated glycosyl donor researchgate.netyoutube.com. This method often proceeds under milder conditions and can offer high stereoselectivity. The tertiary hydroxyl group of this compound would serve as the acceptor for the glycosyl donor. Following the glycosylation step, removal of the protecting groups from the sugar moiety would yield the final product, this compound β-D-glucopyranoside.

Dehydration Products (e.g., Masquin)

The dehydration of this compound, which involves the removal of a water molecule from the tertiary alcohol, can lead to the formation of unsaturated derivatives. Acid-catalyzed dehydration is a common method to achieve this transformation youtube.comreddit.comyoutube.com. Treating this compound with a strong acid, such as sulfuric acid or phosphoric acid, and heat would likely promote the elimination of the hydroxyl group and a proton from an adjacent carbon, leading to the formation of a double bond. Depending on the reaction conditions, a mixture of isomeric dehydration products could be formed. One such potential product is masquin (also known as angelan), which is an angular furanocoumarin. The formation of masquin from this compound would involve the formation of a double bond within the dihydrofuran ring system.

Other Esters and Glycosides

The tertiary hydroxyl group of this compound is amenable to esterification to form various esters. Standard esterification methods, such as the Fischer-Speier esterification, can be employed nih.gov. This typically involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used in the presence of a base to facilitate the reaction. These methods allow for the introduction of a wide variety of ester functional groups, potentially modifying the biological activity of the parent molecule.

The synthesis of other glycosides of this compound can be achieved using the glycosylation methods mentioned previously (e.g., Koenigs-Knorr, Schmidt glycosylation) with different protected sugar donors wikipedia.orgnih.govnih.govslideshare.netresearchgate.netyoutube.com. This would allow for the attachment of various monosaccharides or even oligosaccharides to the this compound core, leading to a diverse library of glycosylated derivatives for further study nih.gov.

Regioselective Transformations

Regioselective transformations of this compound involve reactions that preferentially occur at one specific site of the molecule over other possible sites. The aromatic ring of the coumarin core is susceptible to electrophilic aromatic substitution reactions youtube.comresearchgate.netnih.govnih.govwikipedia.org. The existing substituents on the benzene ring, namely the oxygen atom of the pyrone ring and the fused dihydrofuran ring, direct incoming electrophiles to specific positions. The electron-donating nature of these groups generally directs electrophiles to the ortho and para positions relative to the activating group. For instance, nitration, halogenation, or Friedel-Crafts reactions on the this compound scaffold would be expected to yield products with substitution at specific positions on the aromatic ring, demonstrating regioselectivity nih.govnih.gov.

Furthermore, the dihydrofuran ring also presents opportunities for regioselective functionalization. For example, reactions involving the double bond of a dehydrated this compound derivative or the opening of the furan (B31954) ring could proceed with a high degree of regioselectivity depending on the reagents and reaction conditions employed acs.orgnih.gov. The inherent electronic and steric properties of the this compound molecule govern the outcome of these transformations, making it a versatile scaffold for the synthesis of a variety of functionalized derivatives.

Mechanistic Studies of Chemical Reactions Involving this compound

Mechanistic investigations into the chemical reactions of this compound and its precursors have provided valuable insights into the formation of its characteristic dihydrofurocoumarin structure. Studies have particularly focused on the cyclization step, revealing different pathways dependent on the reaction conditions.

One key transformation involves the creation of the five-membered heterocyclic ring of this compound from a precursor, 7-hydroxy-8-(3-methyl-2,3-epoxybutyl)coumarin. The mechanism of this intramolecular cyclization is notably influenced by the pH of the reaction medium. cdnsciencepub.com

Under neutral or basic conditions, the reaction is proposed to proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the peracid attacks the olefinic bond of the C5 side chain of the precursor, forming an epoxide intermediate. Subsequent cyclization occurs as the hydroxyl group attacks the less sterically hindered carbon of the epoxide bridge. cdnsciencepub.com

Conversely, an acid-catalyzed epoxide ring fission follows a different mechanistic route. In the presence of acid, the epoxide oxygen is protonated, leading to the formation of a more stable tertiary carbonium ion. The subsequent ring closure then results in the formation of a six-membered heterocycle, a structural isomer of the this compound framework. cdnsciencepub.com

These mechanistic considerations are summarized in the table below, highlighting the key differences between the reaction pathways under varying conditions.

| Condition | Proposed Mechanism | Key Intermediate | Site of Attack | Product Type |

| Neutral/Basic | SN2 | Epoxide | Less sterically hindered carbon | Five-membered ring (e.g., this compound) |

| Acid-Catalyzed | Carbonium ion formation | Tertiary carbonium ion | Tertiary carbon | Six-membered ring |

Biological Activities and Pharmacological Investigations of Columbianetin

Anti-inflammatory Effects

The anti-inflammatory properties of columbianetin are a central aspect of its pharmacological profile. Research indicates that the compound exerts these effects through multiple pathways, including the modulation of critical signaling molecules, reduction of pro-inflammatory mediators, and interaction with key immune cells.

A key mechanism underlying the anti-inflammatory action of this compound is its ability to modulate the Nucleotide-binding Oligomerization Domain 1 (NOD1)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NOD1 receptor is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing bacterial components, which triggers a signaling cascade that leads to the activation of NF-κB. nih.govbohrium.com The activation of NF-κB is a pivotal step in the inflammatory process, as it orchestrates the transcription of numerous pro-inflammatory genes. mdpi.com

In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), this compound was shown to significantly inhibit the activation of NOD1, Receptor-Interacting Protein 2 (RIP2), and NF-κB. nih.govnih.govnih.gov This inhibitory effect on the NOD1/NF-κB pathway was further confirmed in experiments where a selective NOD1 inhibitor, ML130, blocked the anti-inflammatory actions of this compound. nih.govnih.gov These findings demonstrate that this compound's capacity to suppress inflammation is directly linked to its downregulation of this specific signaling cascade. nih.govnih.gov

This inhibitory effect extends to other cell types. For instance, in a model of osteoarthritis using LPS-stimulated chondrocytes, this compound effectively reduced the levels of TNF-α, IL-6, and IL-1β. Furthermore, in studies on activated human mast cells (HMC-1), this compound significantly suppressed the production of IL-1β, IL-6, Interleukin-8 (IL-8), and TNF-α. mdpi.com The maximal inhibition rates observed in mast cells were notably high, reaching approximately 102.6% for IL-1β, 101.1% for IL-6, and 103.9% for TNF-α. mdpi.com

Table 1: Effect of this compound on Proinflammatory Cytokine Production

| Cell Type | Stimulant | Cytokines Inhibited | Key Findings | Reference |

|---|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, MCP-1 | Inhibition occurred in a dose-dependent manner. | nih.gov |

| Human Mast Cells (HMC-1) | PMA + A23187 | TNF-α, IL-6, IL-1β, IL-8 | Showed significant, dose-dependent inhibition with high maximal rates. | mdpi.com |

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. While detailed mechanistic studies are emerging, existing research indicates that this compound's anti-inflammatory activity includes the inhibition of nitric oxide production. nih.gov One study reported that this compound exerted its anti-inflammatory effect in LPS-activated RAW 264.7 macrophage cells by inhibiting the production of nitric oxide. nih.gov This suggests that the compound may interfere with the iNOS pathway, a common target for anti-inflammatory agents. nih.gov The suppression of excessive NO is a critical aspect of controlling inflammatory responses, as high levels of NO can contribute to tissue damage. nih.gov

Human peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are central to the immune response. This compound's anti-inflammatory effects have been specifically investigated using an in-vitro model of LPS-stimulated PBMCs. nih.gov In this model, this compound demonstrated a significant, dose-dependent ability to suppress the release of inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β. nih.gov Furthermore, gene expression analysis revealed that this compound downregulated numerous inflammation-related genes that were upregulated by LPS, with a primary impact on the NOD1/NF-κB signaling pathway. nih.gov These findings confirm that this compound directly modulates the inflammatory response in primary human immune cells. nih.gov

Mast cells are key effector cells in allergic inflammatory responses. mdpi.com When activated, they release a variety of potent inflammatory mediators, including cytokines and histamine (B1213489). mdpi.com The effect of this compound has been studied on the human mast cell line, HMC-1. mdpi.com In these cells, activated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187), this compound dose-dependently inhibited the production of the proinflammatory cytokines IL-1β, IL-6, IL-8, and TNF-α. mdpi.com Additionally, this compound was found to inhibit the expression of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory cascade. mdpi.com The compound also suppressed the release of histamine from mast cells stimulated by substance P, indicating its potential to regulate mast cell-mediated allergic inflammation. mdpi.com

Table 2: Effects of this compound on Activated Human Mast Cells (HMC-1)

| Mediator/Protein | Effect of this compound | Significance | Reference |

|---|---|---|---|

| IL-1β Production | Inhibition (Max rate ~102.6%) | Reduces a key pyrogenic and inflammatory cytokine. | mdpi.com |

| IL-6 Production | Inhibition (Max rate ~101.1%) | Downregulates a cytokine involved in systemic inflammation. | mdpi.com |

| TNF-α Production | Inhibition (Max rate ~103.9%) | Suppresses a central mediator of acute inflammation. | mdpi.com |

| IL-8 Production | Inhibition (Max rate ~95.8%) | Decreases a potent neutrophil chemoattractant. | mdpi.com |

| COX-2 Expression | Inhibition | Reduces the synthesis of prostaglandins (B1171923) involved in inflammation. | mdpi.com |

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation used extensively in research to model inflammatory responses. nih.gov this compound has consistently shown the ability to counteract LPS-induced inflammation across various cell types. nih.govbohrium.com In human PBMCs, it mitigates the inflammatory cascade by inhibiting cytokine production through the NOD1/NF-κB pathway. nih.govnih.gov In chondrocytes, this compound alleviates LPS-induced inflammation and apoptosis, suggesting a protective role in inflammatory conditions like osteoarthritis. The collective evidence from these studies highlights that a primary pharmacological action of this compound is the effective alleviation of inflammation triggered by bacterial endotoxins like LPS. nih.govbohrium.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | CBT |

| Interleukin-1 beta | IL-1β |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Lipopolysaccharide | LPS |

| Monocyte Chemoattractant Protein-1 | MCP-1 |

| Nitric Oxide | NO |

| Tumor Necrosis Factor-alpha | TNF-α |

| ML130 | - |

| Receptor-Interacting Protein 2 | RIP2 |

| Phorbol 12-myristate 13-acetate | PMA |

Role in Osteoarthritis Models

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. tandfonline.comx-mol.com this compound (CBT) has been investigated for its potential therapeutic role in this condition. tandfonline.com In vitro studies using lipopolysaccharide (LPS)-induced mouse chondrocytes (ATDC5 cells) as a model for OA have shown that this compound can alleviate inflammation and apoptosis. tandfonline.comx-mol.com

Research indicates that this compound exerts anti-inflammatory effects in these models, which is a key area of investigation for OA therapies. tandfonline.com Furthermore, studies have explored its impact on chondrocyte apoptosis, a process that contributes to cartilage degradation. tandfonline.com The findings suggest that by activating autophagy, this compound may protect chondrocytes from LPS-induced damage. tandfonline.com

| Cell Model | Inducing Agent | Key Findings on this compound (CBT) | Reference |

| ATDC5 (mouse chondrocytes) | Lipopolysaccharide (LPS) | Alleviates LPS-induced inflammation and apoptosis. | tandfonline.com |

| ATDC5 (mouse chondrocytes) | Lipopolysaccharide (LPS) | Promotes chondrocyte autophagy. | tandfonline.com |

Antioxidative Properties

This compound is recognized for its antioxidative activities, which contribute to its protective effects against cellular damage caused by oxidative stress. researchgate.netnih.govbenthamscience.com This property is central to many of its observed biological functions, particularly in the context of photoaging and skin health. mdpi.com

Ultraviolet A (UVA) radiation is a primary environmental factor that causes skin photoaging, partly through the generation of oxidative stress and the degradation of the extracellular matrix. mdpi.com Research on (2′S)-columbianetin, isolated from Corydalis heterocarpa, has demonstrated its protective capabilities against UVA-induced damage in human dermal fibroblasts (HDFs). mdpi.com

Exposure to UVA radiation increases the production of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, and reduces the synthesis of type I pro-collagen. mdpi.com Treatment with (2′S)-columbianetin was found to reverse these effects. mdpi.com It suppressed the overexpression of MMP-1 and restored the diminished levels of type I pro-collagen. mdpi.com Additionally, (2′S)-columbianetin was shown to dose-dependently decrease the generation of nitric oxide (NO) in UVA-irradiated HDFs, suggesting it mitigates UVA-induced reactive species generation. mdpi.com

| Cell Line | Inducing Agent | Effect of UVA Radiation | Protective Effect of (2′S)-Columbianetin | Reference |

| Human Dermal Fibroblasts (HDFs) | UVA | Increased MMP-1 release | Reversed the increase in MMP-1 | mdpi.com |

| Human Dermal Fibroblasts (HDFs) | UVA | Diminished type I pro-collagen release | Reversed the decrease in pro-collagen | mdpi.com |

| Human Dermal Fibroblasts (HDFs) | UVA | Increased nitric oxide (NO) generation | Dose-dependently decreased NO generation | mdpi.com |

The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in mediating cellular responses to external stimuli, including UVA radiation. mdpi.comnih.gov The activation of specific kinases within this pathway, such as c-Jun-amino-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), is associated with the expression of MMP-1 and subsequent collagen degradation. mdpi.com

Studies have shown that (2′S)-columbianetin exerts its protective effects by modulating this pathway. mdpi.com Treatment with (2′S)-columbianetin was observed to suppress the UVA-induced phosphorylation (activation) of JNK and ERK in human dermal fibroblasts. mdpi.comresearchgate.net This inhibition of the MAPK pathway is a key mechanism through which this compound prevents the overexpression of MMP-1, thereby protecting the skin's extracellular matrix from degradation. mdpi.com

Beyond inhibiting collagen degradation, this compound has also been found to actively promote collagen synthesis. The Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway is a primary regulator of collagen production. mdpi.comnih.gov When this pathway is activated, Smad proteins translocate to the nucleus to regulate the transcription of collagen genes. nih.govresearchgate.net

Research has demonstrated that (2′S)-columbianetin can ameliorate the UVA-induced decrease in collagen synthesis by stimulating the activation of the TGFβ/Smad cascade. mdpi.com This finding indicates that this compound has a dual action in combating photoaging: it not only prevents the breakdown of existing collagen but also promotes the synthesis of new collagen, making it a compound of interest for skin health applications. mdpi.com

Antiproliferative and Anticancer Activities

In addition to its other biological functions, this compound has been identified as having antiproliferative activities. researchgate.netbenthamscience.com This property has led to investigations into its potential as an anticancer agent. researchgate.net

The potential of this compound derivatives in oncology has been explored, particularly in the context of pancreatic cancer. A study investigating this compound acetate (B1210297) (CE) found that it could inhibit the progression of pancreatic cancer cells. techscience.com The mechanism of action appears to be linked to the downregulation of the expression of Meiotic nuclear divisions 1 (MND1). techscience.com

In these cell function experiments, treatment with this compound acetate was shown to reduce the expression of MND1 at both the gene and protein levels. techscience.com This reduction was associated with an inhibition of cancer cell proliferation, migration, and cycle development, suggesting that this compound acetate may act as a potential agent for inhibiting the advancement of pancreatic cancer cells. techscience.com

| Compound | Cancer Cell Type | Key Molecular Target | Observed Effects | Reference |

| This compound acetate (CE) | Pancreatic Cancer | Meiotic nuclear divisions 1 (MND1) | Reduced expression of MND1; Inhibited cell proliferation, migration, and cycle development. | techscience.com |

Ovarian Cancer Research

Recent studies have highlighted the potential of this compound and its derivatives, such as this compound acetate (CE), as therapeutic agents in the management of ovarian cancer. Research has demonstrated that CE can inhibit the proliferation and metastasis of ovarian cancer cells, as well as induce apoptosis (programmed cell death). nih.govnih.gov

In vitro experiments on human ovarian cancer cell lines, A2780 and SKOV3, have shown that CE significantly inhibits cell viability in a time- and dose-dependent manner. researchgate.net The viability of these cancer cells decreases with increasing concentrations of CE and longer exposure times. researchgate.net Furthermore, CE has been observed to induce apoptosis in these cell lines, with the number of apoptotic cells increasing as the concentration of the compound rises. nih.gov This pro-apoptotic effect is associated with a significant reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bak. nih.gov

| Cell Line | Treatment Duration | This compound Acetate Concentration | % Cell Viability Reduction (Approx.) |

| A2780 | 48h | 20 µM | 45% |

| 48h | 40 µM | 54% | |

| 48h | 80 µM | 64% | |

| SKOV3 | 48h | 20 µM | 35% |

| 48h | 40 µM | 44% | |

| 48h | 80 µM | 53% |

Molecular Mechanism Investigations (e.g., MND1 downregulation, PI3K/AKT/GSK3B pathway)

The anticancer effects of this compound acetate in ovarian cancer are attributed to its modulation of specific molecular signaling pathways. One of the key pathways identified is the PI3K/AKT/GSK3B pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. nih.gov

Studies have shown that CE treatment of A2780 and SKOV3 ovarian cancer cells leads to the inhibition of this pathway. nih.gov This is evidenced by a decrease in the phosphorylation levels of key proteins in the pathway, including PI3K, AKT, and GSK3B. By inhibiting the PI3K/AKT/GSK3B pathway, this compound acetate can effectively suppress the proliferation and metastasis of ovarian cancer cells and promote their apoptosis. nih.govnih.gov

While the role of the PI3K/AKT/GSK3B pathway is well-documented, investigations into other potential molecular targets, such as the downregulation of Meiotic Nuclear Division 1 (MND1), have not yielded conclusive results in the context of this compound's activity.

Antifungal Activity

This compound has demonstrated notable antifungal properties. As a phytoalexin, it is a compound produced by plants in response to fungal or other microbial infections. While specific minimum inhibitory concentration (MIC) values for this compound against common fungal pathogens like Candida albicans and Aspergillus fumigatus are not extensively detailed in readily available literature, related coumarins have shown significant antifungal activity. For instance, scopoletin, another coumarin (B35378), exhibited a MIC of 50 µg/mL against a multidrug-resistant strain of Candida tropicalis. frontiersin.org The antifungal mechanism of coumarins is often associated with the disruption of the fungal cell wall and interference with plasma membrane sterols. frontiersin.org

Analgesic Effects

This compound and related compounds have been investigated for their pain-relieving properties. nih.govnih.gov Research on columbianadin (B1669301), a structurally similar coumarin, has shown that it can inhibit neuropathic pain. nih.govnih.gov The analgesic effect is believed to be mediated through the inhibition of voltage-gated calcium channels, specifically T-type and L-type calcium currents, in dorsal root ganglion neurons. nih.govnih.gov These neurons are crucial for transmitting pain signals from the periphery to the central nervous system. By blocking these calcium channels, columbianadin can reduce the excitability of these neurons, thereby alleviating pain. nih.govnih.gov Studies using various nociceptive pain models have indicated that the analgesic effects of related compounds involve both central and peripheral mechanisms. europeanreview.orgplos.org

Anti-allergic Activities

The anti-allergic potential of this compound has been demonstrated through its ability to modulate the activity of mast cells, which are key players in allergic reactions. nih.gov Upon activation, mast cells release a variety of inflammatory mediators, including histamine, which contribute to the symptoms of allergy.

This compound has been shown to inhibit the release of histamine from human mast cell lines. nih.gov In addition to histamine, it also dose-dependently suppresses the production of several pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov The maximal inhibition rates for the production of these cytokines have been reported to be approximately 102.6% for IL-1β, 101.1% for IL-6, 95.8% for IL-8, and 103.9% for TNF-α. nih.gov Furthermore, this compound can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. nih.gov These findings suggest that this compound may be beneficial in regulating mast cell-mediated allergic inflammatory responses. nih.gov

Neuroprotective Effects

This compound is also being explored for its potential to protect nerve cells from damage. nih.gov Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. nih.gov Studies on other natural compounds with similar structures have shown that they can protect neuronal cells, such as PC12 cells, from hydrogen peroxide-induced oxidative injury. nih.govmdpi.com The protective mechanism involves enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, and reducing the levels of malondialdehyde and intracellular reactive oxygen species (ROS). nih.gov These compounds have also been shown to inhibit apoptosis in neuronal cells by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov While direct studies on this compound's neuroprotective mechanisms are ongoing, these findings on related compounds provide a strong rationale for its investigation in the context of neurodegenerative disorders.

Effects on Keratinocyte Damage

Exposure to ultraviolet B (UVB) radiation can cause significant damage to keratinocytes, the primary cells of the epidermis. (2'S)-columbianetin, an isomer of this compound, has been shown to have a protective effect against UVB-induced damage in human keratinocytes (HaCaT cells).

This protective effect is mediated through several mechanisms. (2'S)-columbianetin suppresses the generation of reactive oxygen species (ROS) in UVB-treated cells. It also prevents cell cycle arrest at the sub-G1 phase and downregulates the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. Furthermore, (2'S)-columbianetin regulates stress-activated signaling pathways, including the ASK1-MAPK and AP-1 signaling pathways. These findings suggest that (2'S)-columbianetin could be effectively used to protect human keratinocytes from the harmful effects of UVB radiation.

Antiplatelet Aggregation Activity

This compound has been identified as a compound with potential antiplatelet aggregation properties. Platelet aggregation is a critical process in hemostasis and thrombosis. Various agents can induce platelet aggregation, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. Natural compounds are often investigated for their ability to inhibit these processes, which could be beneficial in preventing thrombotic diseases.

While the antiplatelet potential of this compound is recognized, detailed quantitative data, such as specific IC50 values against different inducers, are not extensively detailed in the available literature. For context, studies on other natural compounds, such as the phenanthrene (B1679779) derivative lusianthridin, have shown inhibitory effects on platelet aggregation induced by arachidonic acid, collagen, and ADP with specific IC50 values of 0.02 ± 0.001 mM, 0.14 ± 0.018 mM, and 0.22 ± 0.046 mM, respectively nih.gov. The mechanisms behind such inhibitory actions by natural compounds can be diverse, often involving pathways like the inhibition of thromboxane (B8750289) formation or antagonism of thromboxane receptors nih.gov.

The investigation into this compound's precise mechanism and potency in inhibiting platelet aggregation remains an area for further detailed research to quantify its efficacy and understand its specific molecular interactions within the coagulation cascade.

Calcium Channel Blocking Activity

Calcium channel blockers are a class of drugs that inhibit the movement of calcium ions (Ca2+) through voltage-gated calcium channels nih.govmdpi.comnih.gov. This action leads to vascular smooth muscle relaxation, reduced myocardial contractility, and slowed cardiac conduction youtube.com. These effects make them useful in treating conditions like hypertension and angina nih.gov. Calcium channels, particularly L-type and T-type, are crucial in the cardiovascular system youtube.com.

Despite the known cardiovascular effects of various natural and synthetic compounds, extensive searches of the scientific literature did not yield specific studies or data on the calcium channel blocking activity of this compound. Therefore, its potential to act as a calcium channel antagonist or modulate calcium channel function has not been established in the reviewed research. This represents a gap in the current understanding of this compound's pharmacological profile and an opportunity for future investigation.

Interactions with Biological Targets

The pharmacological effects of a compound are defined by its interactions with specific biological molecules. For this compound, these interactions have been explored through computational and experimental methods to identify its potential molecular targets and mechanisms of action.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein dergipark.org.tr. This method provides insights into potential drug-target interactions, with a lower binding energy score typically indicating a more stable and favorable interaction.

A study involving this compound acetate, a derivative of this compound, utilized molecular docking to assess its binding affinity with several key protein targets implicated in disease pathways. The results demonstrated that this compound acetate has a good binding ability with several core targets. The binding energies, which represent the predicted affinity of the compound for the protein's binding site, were calculated for these interactions. A binding energy of less than -5 kcal/mol is generally considered to indicate a good binding interaction.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| GSK3B (Glycogen synthase kinase-3 beta) | -7.41 |

| JAK2 (Janus kinase 2) | -7.3 |

| ESR1 (Estrogen receptor 1) | -7.21 |

These findings suggest that this compound acetate may exert its biological effects by interacting with and potentially modulating the activity of these key signaling proteins.

Beyond computational predictions, experimental studies have begun to identify specific enzymes and proteins that are modulated by this compound. One such target is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).

SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of SGK1 has been linked to several diseases, making it a target for therapeutic intervention nih.gov. Research has indicated that this compound can alleviate lipopolysaccharide (LPS)-induced inflammation and apoptosis in chondrocytes through the activation of autophagy, which is achieved by inhibiting the expression of SGK1.

While this study establishes a link between this compound and SGK1 modulation, specific quantitative data on the inhibitory potency, such as an IC50 value, have not been detailed. For comparison, other natural compounds have been identified as SGK1 inhibitors with specific potencies; for instance, a hit compound from a virtual screening study showed an inhibition rate of 44.79% at a concentration of 10 µM nih.gov. Further research is necessary to quantify the inhibitory effect of this compound on SGK1 activity and to fully understand the downstream consequences of this inhibition in various biological contexts.

Pharmacokinetics and Metabolism of Columbianetin

Absorption, Distribution, and Excretion Studies

Studies in rats following oral administration have characterized columbianetin as having rapid oral absorption and quick clearance. chemfaces.comnih.gov The terminal elimination half-life after oral dosing was observed to be 60-90 minutes, which was 2.5-3.3 fold longer than that observed after intravenous dosing. chemfaces.comnih.gov this compound has been found to be rapidly and widely distributed in rat tissues. nih.govbiocrick.com

Cumulative excretion studies of this compound acetate (B1210297), which can be metabolized to this compound, showed that this compound acetate was mainly excreted in the feces, accounting for 9.32 ± 6.63% of the total dose, while a very small amount (0.0109 ± 0.0067%) was excreted in the urine. rsc.orgrsc.org this compound and its related compound this compound-β-D-glucopyranoside were also found to be mainly excreted through the fecal route. biocrick.comnih.govnih.gov

Tissue Distribution

Following intravenous administration in rats, columbianadin (B1669301) (which is metabolized to this compound) was detected in all selected tissues and distributed rapidly. nih.govmedchemexpress.com this compound itself was also found to be rapidly and broadly distributed in various tissues, including the stomach, ovary, kidney, liver, spleen, lung, muscles, heart, and brain. biocrick.comnih.gov

Detailed research findings on tissue distribution in rats indicate that columbianadin had the highest uptake in the heart, suggesting it might be a main target tissue for columbianadin. nih.govmedchemexpress.com For this compound, higher levels of accumulation were detected in the ovary and kidney tissues. biocrick.comnih.gov Concentrations of this compound were also notably higher in the digestive system compared to other tissues examined. nih.gov this compound was found to have the highest concentration among tested coumarins in the cerebrospinal fluid (CSF) and brain, suggesting potential for nervous system effects. biocrick.com

Metabolite Identification

This compound can be a metabolite of other compounds, such as columbianadin and this compound acetate. nih.govrsc.orgrsc.orgbiocrick.comnih.govnih.govnih.gov Studies have shown that columbianadin is converted into this compound in vivo. nih.govmedchemexpress.comnih.govnih.gov Similarly, this compound acetate can be metabolized into this compound in vivo. rsc.orgrsc.org this compound-β-D-glucopyranoside is also catabolized into this compound in vivo. biocrick.comnih.gov

In a tissue distribution study of columbianadin and its active metabolite this compound in rats, columbianadin was metabolized to this compound in most detected tissues. nih.govmedchemexpress.com Concentrations of this compound were found to be higher in the digestive system. nih.gov

Bioavailability Assessments

The absolute bioavailability of this compound after oral administration has been assessed in rats. Studies have shown a good absolute bioavailability, ranging from 54% to 81% for oral doses of 5, 10, and 20 mg/kg. chemfaces.comnih.gov The bioavailability of this compound appears to be independent of the doses studied within this range, and it showed dose proportionality. chemfaces.comnih.gov

For related compounds that are metabolized to this compound, the bioavailability can differ. The absolute bioavailability of pure this compound acetate was reported as 7.0 ± 4.3%. rsc.orgrsc.org The absolute bioavailability of this compound-β-D-glucopyranoside was found to be 5.63 ± 4.42%. biocrick.comnih.gov Interestingly, the presence of other co-existing ingredients in Angelicae pubescentis radix extract could increase the concentration of this compound in plasma, potentially due to the presence of this compound-β-D-glucopyranoside. rsc.orgrsc.orgbiocrick.comnih.gov

Here is a summary of bioavailability data:

| Compound | Administration Route | Dose (mg/kg) | Absolute Bioavailability (%) | Species | Reference |

| This compound | Oral | 5 | 81.13 ± 45.85 | Rat | chemfaces.comnih.gov |

| This compound | Oral | 10 | 81.09 ± 33.63 | Rat | chemfaces.comnih.gov |

| This compound | Oral | 20 | 54.30 ± 23.19 | Rat | chemfaces.comnih.gov |

| This compound Acetate | Oral | Not specified | 7.0 ± 4.3 | Rat | rsc.orgrsc.org |

| This compound-β-D-glucopyranoside | Oral | Not specified | 5.63 ± 4.42 | Rat | biocrick.comnih.gov |

Advanced Analytical Methodologies for Columbianetin Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of columbianetin in biological samples. Its high specificity allows for the accurate measurement of the analyte even in complex matrices like plasma.

In pharmacokinetic studies, a sensitive LC-MS/MS method has been established to simultaneously determine columbianadin (B1669301) and its primary metabolite, this compound, in rat plasma. rsc.org This method employs a liquid-liquid extraction for sample preparation, followed by chromatographic separation and mass spectrometric detection. The technique is capable of achieving a very low limit of quantification, making it ideal for tracking the compound's concentration over time after administration. rsc.org

Table 1: LC-MS/MS Parameters for this compound Analysis in Rat Plasma

| Parameter | Value |

|---|---|

| Mobile Phase | 1 mmol/L Ammonium acetate (B1210297) aqueous solution & Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Extraction Method | Liquid-Liquid Extraction with ethyl acetate |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Internal Standard | Warfarin |

Data sourced from a study on the pharmacokinetics of columbianadin. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and purification of this compound and its derivatives from plant extracts. The method's versatility allows for various detection techniques, including Diode Array Detection (DAD) or fluorescence, to suit different analytical needs.

For instance, HPLC has been instrumental in the analysis and purification of this compound-β-D-glucopyranoside from the roots of Angelicae Pubescentis Radix. nih.gov By optimizing the chromatographic conditions, researchers can achieve excellent separation of the target compound from other phytochemicals in the crude extract. The method is validated for parameters like linearity, precision, and accuracy to ensure reliable quantification. nih.gov

Table 2: HPLC Parameters for Analysis of this compound Derivatives

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1200 |

| Detector | Variable Wavelength Detector (VWD) |

| Detection Wavelength | 325 nm |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile (A) and Water (B) gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 μL |

Parameters are for the analysis of this compound-β-D-glucopyranoside. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of this compound. wisc.edu Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

¹H NMR spectra provide information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers. For this compound, this allows for the identification of aromatic protons, olefinic protons, and protons on the dihydrofuran ring and the hydroxyisopropyl side chain. ¹³C NMR spectroscopy provides information on all the unique carbon atoms in the molecule, identifying carbonyl carbons, aromatic carbons, and aliphatic carbons. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are particularly crucial for connecting different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a valuable technique for detecting and characterizing the chromophore system within the this compound molecule. As a coumarin (B35378), this compound possesses a conjugated system that absorbs light in the UV region. The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax).

The UV spectrum of this compound in methanol (B129727) typically displays distinct absorption bands that are characteristic of the furocoumarin structure. These bands arise from π→π* electronic transitions within the aromatic and pyrone rings. The exact position and intensity of these maxima can be influenced by the solvent and the substitution pattern on the coumarin core. For closely related sesquiterpene coumarin ethers, characteristic absorption maxima are observed at approximately 324 nm, with shoulders around 299 nm and 215 nm. This technique is often used in conjunction with HPLC (HPLC-UV) for quantitative analysis. nih.gov

Table 3: Characteristic UV Absorption Maxima for a this compound-Related Coumarin

| Wavelength (λmax) | Molar Absorptivity (log ε) |

|---|---|

| 324 nm | 4.02 |

| 299 nm (shoulder) | 3.78 |

| 215 nm (shoulder) | 4.12 |

| 203 nm | 4.58 |

Data obtained in methanol for a structurally similar sesquiterpene coumarin ether.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

The IR spectrum of this compound reveals key functional groups. A strong absorption band is typically observed for the C=O (carbonyl) stretch of the α,β-unsaturated lactone ring, a hallmark of coumarins. Other significant absorptions include those for O-H stretching from the tertiary alcohol, C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the ether and alcohol groups.

Table 4: Key IR Absorption Bands for a this compound-Related Coumarin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3450 cm⁻¹ | O-H stretch (tertiary alcohol) |

| ~3080-2870 cm⁻¹ | C-H stretch (aromatic and aliphatic) |

| ~1730 cm⁻¹ | C=O stretch (α,β-unsaturated lactone) |

| ~1610, 1550, 1500 cm⁻¹ | C=C stretch (aromatic ring) |

| ~1270, 1120 cm⁻¹ | C-O stretch (ether, alcohol) |

Characteristic absorption regions are based on general spectral data for coumarins and related compounds.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another technique used for the analysis of volatile or derivatized compounds. While less common for intact coumarins like this compound due to their polarity and lower volatility, GC can be used for its analysis, often after derivatization to increase volatility.

A key parameter in GC is the retention index, which helps in the identification of compounds. The Kovats Retention Index is a standardized measure that compares the retention time of a compound to that of adjacent n-alkane standards. For this compound, experimental Kovats retention indices have been reported on semi-standard non-polar columns, providing a valuable data point for its identification in GC-based analyses.

Table 5: Kovats Retention Index for this compound

| Column Type | Reported Index Values |

|---|---|

| Semi-standard non-polar | 2227, 2231.3 |

Data from the NIST Mass Spectrometry Data Center.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. It is frequently employed to monitor the progress of reactions, check the purity of fractions during isolation procedures, and to get a preliminary phytochemical profile of plant extracts.

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. Compounds separate based on their differential partitioning between the stationary and mobile phases. For coumarins like this compound, a mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid, is often used as the mobile phase. The separated spots are typically visualized under UV light (at 254 nm or 365 nm), where fluorescent compounds like coumarins become visible.

Quantitative and Qualitative Estimation Techniques

The accurate quantification and definitive identification of this compound in various matrices, such as plant extracts and biological fluids, are crucial for phytochemical, metabolic, and pharmacokinetic studies. To this end, researchers employ a range of advanced analytical methodologies, primarily centered around chromatography and spectrometry, to ensure sensitivity, selectivity, and reliability.

Quantitative Estimation

Quantitative analysis of this compound predominantly relies on separation techniques coupled with sensitive detectors. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstones of these methodologies.